molecular formula C17H18O7 B13932392 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-4,6,7-trimethoxy-, methyl ester

2-Naphthalenecarboxylic acid, 5-(acetyloxy)-4,6,7-trimethoxy-, methyl ester

Cat. No.: B13932392
M. Wt: 334.3 g/mol
InChI Key: QDJQUEVFTUMTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxylic acid, 5-(acetyloxy)-4,6,7-trimethoxy-, methyl ester is a complex organic compound with a molecular formula of C16H18O7. This compound is characterized by the presence of a naphthalene ring system substituted with acetyloxy and trimethoxy groups, making it a derivative of naphthalenecarboxylic acid. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-4,6,7-trimethoxy-, methyl ester typically involves multiple steps. One common method includes the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The acetyloxy and trimethoxy groups are introduced through subsequent acetylation and methylation reactions using acetic anhydride and methyl iodide, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 5-(acetyloxy)-4,6,7-trimethoxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 5-(acetyloxy)-4,6,7-trimethoxy-, methyl ester is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-4,6,7-trimethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The acetyloxy and trimethoxy groups play a crucial role in its reactivity and binding affinity. These groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: A simpler derivative without the acetyloxy and trimethoxy groups.

    2-Naphthalenecarboxylic acid, methyl ester: Lacks the acetyloxy and trimethoxy substitutions.

    5-Acetyloxy-4,6,7-trimethoxy-2-naphthoic acid: Similar structure but without the ester group.

Uniqueness

2-Naphthalenecarboxylic acid, 5-(acetyloxy)-4,6,7-trimethoxy-, methyl ester is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18O7

Molecular Weight

334.3 g/mol

IUPAC Name

methyl 5-acetyloxy-4,6,7-trimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C17H18O7/c1-9(18)24-16-14-10(7-13(21-3)15(16)22-4)6-11(17(19)23-5)8-12(14)20-2/h6-8H,1-5H3

InChI Key

QDJQUEVFTUMTHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=CC2=CC(=CC(=C21)OC)C(=O)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.